JWH 122 5-metilnaftil isómero

Descripción general

Descripción

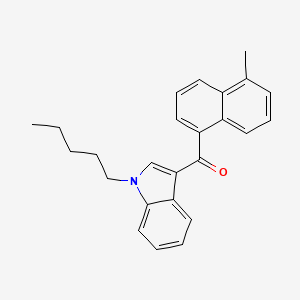

JWH 122 isómero 5-metilnaftilo: es un cannabinoide sintético que pertenece a la familia de los naftoilindoles. Es un isómero posicional de JWH 122, donde el grupo metilo está unido al anillo naftilo en la posición 5. Este compuesto fue descubierto por John W. Huffman y es conocido por su alta afinidad por los receptores cannabinoides centrales (CB1) y periféricos (CB2) .

Aplicaciones Científicas De Investigación

Química: JWH 122 isómero 5-metilnaftilo se usa como estándar de referencia en química analítica para la identificación y cuantificación de cannabinoides sintéticos en estudios forenses y toxicológicos .

Biología: En la investigación biológica, este compuesto se utiliza para estudiar los efectos de los cannabinoides sintéticos en el sistema endocannabinoide, particularmente su interacción con los receptores CB1 y CB2 .

Medicina: Aunque no está aprobado para uso médico, JWH 122 isómero 5-metilnaftilo se estudia por sus posibles efectos terapéuticos, incluidos el alivio del dolor y las propiedades antiinflamatorias .

Industria: En la industria, este compuesto se usa en el desarrollo de nuevos cannabinoides sintéticos y como una herramienta para estudiar las relaciones estructura-actividad de los agonistas de los receptores cannabinoides .

Mecanismo De Acción

JWH 122 isómero 5-metilnaftilo ejerce sus efectos al unirse a los receptores cannabinoides CB1 y CB2. La afinidad de unión para CB1 es 0,69 nM, y para CB2 es 1,2 nM . Al unirse, activa estos receptores, lo que lleva a varios efectos fisiológicos, como analgesia, euforia y percepción alterada. La activación de los receptores CB1 en el sistema nervioso central es principalmente responsable de sus efectos psicoactivos, mientras que la activación del receptor CB2 está asociada con sus propiedades antiinflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de JWH 122 isómero 5-metilnaftilo generalmente implica la reacción de 1-pentilindol con cloruro de 5-metilnaftoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra pasos de purificación rigurosos, incluida la recristalización y la cromatografía, para garantizar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: JWH 122 isómero 5-metilnaftilo puede sufrir reacciones de oxidación, típicamente usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de aluminio y litio en éter seco.

Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.

Principales productos formados:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de naftoilindoles sustituidos.

Comparación Con Compuestos Similares

Compuestos similares:

JWH 018: Otro cannabinoide sintético con una estructura similar pero sin el grupo metilo en el anillo naftilo.

JWH 210: Un cannabinoide sintético con un grupo etilo en lugar de un grupo metilo en el anillo naftilo.

JWH 398: Un cannabinoide sintético con un patrón de sustitución diferente en el anillo naftilo

Singularidad: JWH 122 isómero 5-metilnaftilo es único debido a su patrón de sustitución específico, que afecta su afinidad de unión y selectividad por los receptores cannabinoides. Este isomerismo posicional puede conducir a diferencias en los efectos farmacológicos y las vías metabólicas en comparación con otros compuestos similares .

Propiedades

IUPAC Name |

(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYMFNUISGWLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017310 | |

| Record name | JWH-122 5-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-02-0 | |

| Record name | (5-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-122 5-methyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-122 5-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-122 5-METHYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSX8V5EY8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Can the JWH-122 5-methylnaphthyl isomer be differentiated from JWH-122 and other isomers using standard Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) methods?

A1: No. The research article states that differentiating JWH-122 from its 5-methylnaphthyl isomer and other JWH-122 isomers using LC-MS/MS is not possible. This is because these compounds share the same molecular weight and produce identical product ions during analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-alp](/img/new.no-structure.jpg)

![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)